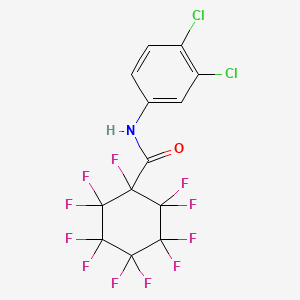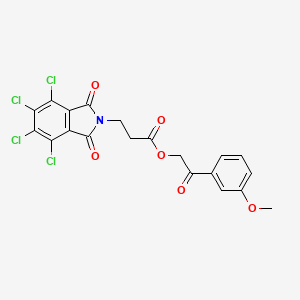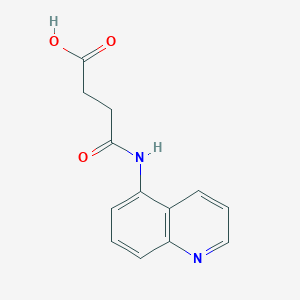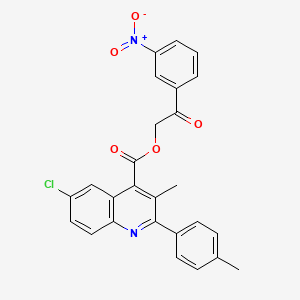
N-(3,4-dichlorophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide: is a synthetic organic compound characterized by the presence of both chlorinated and fluorinated aromatic rings. This compound is notable for its unique structural features, which include multiple halogen substitutions, making it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of N-(3,4-dichlorophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichloroaniline and undecafluorocyclohexane-1-carboxylic acid.
Coupling Reaction: The key step involves the coupling of 3,4-dichloroaniline with undecafluorocyclohexane-1-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an inert solvent like dichloromethane at room temperature, followed by purification through recrystallization or column chromatography.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amide functional group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chlorinated aromatic ring, potentially converting chlorines to hydrogens.
Substitution: Halogenated aromatic rings are prone to nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Dechlorinated derivatives.
Substitution: Substituted derivatives with various functional groups replacing chlorine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound’s unique structure makes it a potential ligand in catalytic reactions, particularly in transition metal catalysis.
Material Science: Its fluorinated nature lends itself to applications in the development of hydrophobic and oleophobic coatings.
Biology:
Biochemical Probes: Used as a probe to study enzyme-substrate interactions due to its distinct halogenated structure.
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Medicine:
Antimicrobial Agents: The compound’s halogenated structure is explored for antimicrobial properties against various pathogens.
Diagnostic Imaging: Potential use in the development of contrast agents for imaging techniques like MRI.
Industry:
Agriculture: Evaluated as a potential herbicide or pesticide due to its ability to disrupt biological pathways in plants and pests.
Polymer Science: Incorporated into polymers to enhance their chemical resistance and durability.
Wirkmechanismus
The mechanism of action of N-(3,4-dichlorophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide involves its interaction with specific molecular targets, primarily through halogen bonding and hydrophobic interactions. The compound can inhibit enzyme activity by binding to active sites or allosteric sites, thereby disrupting normal biochemical pathways. Its fluorinated and chlorinated groups enhance its binding affinity and specificity towards certain proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
Propanil (3,4-dichloropropananilide): An anilide herbicide used for weed control in rice fields.
Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea): An herbicide that inhibits photosynthesis.
Triclocarban (3-(4-chlorophenyl)-1-(3,4-dichlorophenyl)urea): An antibacterial agent used in personal care products.
Comparison:
Structural Differences: While all these compounds share the 3,4-dichlorophenyl group, N-(3,4-dichlorophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide is unique due to its extensive fluorination, which imparts distinct chemical and physical properties.
Applications: The extensive fluorination in this compound makes it more suitable for applications requiring high chemical stability and resistance, such as in material science and advanced catalysis, compared to the other compounds primarily used in agriculture and personal care.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C13H4Cl2F11NO |
|---|---|
Molekulargewicht |
470.06 g/mol |
IUPAC-Name |
N-(3,4-dichlorophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide |
InChI |
InChI=1S/C13H4Cl2F11NO/c14-5-2-1-4(3-6(5)15)27-7(28)8(16)9(17,18)11(21,22)13(25,26)12(23,24)10(8,19)20/h1-3H,(H,27,28) |
InChI-Schlüssel |
WTDNOWTZMRLHHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NC(=O)C2(C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)F)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(tritylamino)ethyl]-1H-indol-5-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B12471148.png)


![4-chloro-3-methylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12471167.png)
![N,N'-methanediylbis[3-({2-[(4-chlorophenyl)sulfanyl]ethyl}sulfonyl)propanamide]](/img/structure/B12471171.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B12471174.png)
![1-(4-fluorophenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12471177.png)
![2-(4-Nitrophenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12471179.png)

![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)glycinamide](/img/structure/B12471202.png)
![4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12471219.png)
![2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12471226.png)
![N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide](/img/structure/B12471227.png)
![2-(4-Fluorophenyl)-2-oxoethyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B12471237.png)
